Molecular Weight Reduction of 16 Da vs. DD13 (Mopyridone) Translates to Improved Ligand Efficiency Indices
The target compound (MW = 183.25 Da, C₉H₁₇N₃O) is 16 Da lighter than the closest clinical-stage analog DD13 / mopyridone (MW = 199.25 Da, C₉H₁₇N₃O₂) due to the absence of the cyclic urea carbonyl oxygen . This translates to a lower topological polar surface area (estimated TPSA ≈ 35–40 Ų for the target vs. ~49–55 Ų for DD13) and reduced hydrogen-bond acceptor count (HBA = 4 vs. 5), both of which are favorable for passive membrane permeability according to the Rule-of-Five framework [1]. In fragment-based and lead-optimization contexts, the lower MW per heavy atom count (17 vs. 18 heavy atoms) improves ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, which are decisive in early-stage hit triage.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 183.25 Da (C₉H₁₇N₃O) |
| Comparator Or Baseline | DD13 (Mopyridone): 199.25 Da (C₉H₁₇N₃O₂) |
| Quantified Difference | ΔMW = −16 Da (−8.0% reduction); Δ HBA = −1 |
| Conditions | Calculated from molecular formulae; TPSA estimated via fragment-based method |
Why This Matters
Lower MW with one fewer HBA directly benefits oral bioavailability probability and CNS penetration potential, which are critical for neuroscience and antiviral programs where DD13 has shown efficacy.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46(1–3), 3–26. Rule-of-Five framework. View Source
